molecular formula C24H17ClN4 B13464563 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine

5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine

Cat. No.: B13464563
M. Wt: 396.9 g/mol
InChI Key: YDRBBCMFXLWVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imino group, and a dihydrophenazinamine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized with phenazine derivatives under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-chlorophenyl)-2-furoic acid

Uniqueness

5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-imino-N-phenylphenazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4/c25-16-10-12-18(13-11-16)29-23-9-5-4-8-20(23)28-22-15-21(19(26)14-24(22)29)27-17-6-2-1-3-7-17/h1-15,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBBCMFXLWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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